molecular formula C7H11NO2 B3278280 (2-Ethyl-5-methyloxazol-4-YL)methanol CAS No. 675149-60-7

(2-Ethyl-5-methyloxazol-4-YL)methanol

Cat. No.: B3278280
CAS No.: 675149-60-7
M. Wt: 141.17 g/mol
InChI Key: MEYRFPUNSXFPKX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Oxazole (B20620) Derivatives in Chemical Research

The study of oxazole chemistry has a rich history spanning over two centuries. The initial discovery of this class of heterocyclic compounds dates back to the early 19th century, with the first documented synthesis of an oxazole reported by the German chemist Friedrich Wöhler in 1818. nih.gov However, the field began to gain significant momentum in the latter half of the century, marked by the synthesis of 2-methyl oxazole in 1876. acs.org

The 20th century witnessed a rapid expansion in the understanding and application of oxazole chemistry. A pivotal moment came during World War II, as research into the antibiotic penicillin, which was initially thought to contain an oxazole core, intensified interest in this heterocycle. acs.orgcapes.gov.br The advent of the Diels-Alder reaction further broadened the synthetic possibilities for creating complex molecular architectures based on the oxazole ring. acs.orgthieme-connect.com Significant advancements in synthetic methodologies were pioneered by notable chemists, including Robert B. Woodward, during the mid-20th century. nih.gov

Over the decades, several classical and modern methods for oxazole synthesis have been established, each contributing to the widespread availability of diverse oxazole derivatives. These foundational reactions remain central to modern organic synthesis.

Key Developments in Oxazole Synthesis
Robinson-Gabriel Synthesis: A widely used method involving the condensation of an aldehyde with an amino acid. nih.gov
Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this method synthesizes 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. acs.orgchemsynthesis.com
Van Leusen Oxazole Synthesis (1972): A versatile reaction for forming 5-substituted oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC). acs.orgacs.org
Bredereck Reaction: Synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides. acs.orgthieme-connect.com
Erlenmeyer-Plochl Reaction: A method for synthesizing oxazolones, which are important precursors to other oxazole derivatives. acs.org

These synthetic advancements have enabled the incorporation of the oxazole motif into numerous clinically important drugs, such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin. acs.orgnih.govcapes.gov.br

The Unique Positioning of (2-Ethyl-5-methyloxazol-4-YL)methanol within Current Heterocyclic Chemistry Studies

This compound is a specific, trisubstituted oxazole derivative that, while not extensively documented as an end-product in scientific literature, holds significant value as a synthetic intermediate or building block. Its chemical structure, featuring ethyl, methyl, and hydroxymethyl groups at positions 2, 4, and 5 respectively, provides a unique platform for further molecular elaboration.

Physicochemical Properties of this compound
CAS Number:
Molecular Formula:
Key Structural Features:

The primary significance of this compound lies in its hydroxymethyl (-CH₂OH) group. Research has demonstrated that hydroxymethyl oxazoles are exceptionally versatile scaffolds, particularly for combinatorial and solid-phase synthesis. acs.orgnih.gov This hydroxyl group serves as a reactive handle that can be readily converted into a wide array of other functional groups. For instance, it can be transformed into aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. acs.orgnih.gov This capacity for "side-chain diversification" allows chemists to generate large libraries of novel oxazole derivatives from a single, well-defined core structure, which is a crucial strategy in modern drug discovery. capes.gov.bracs.orgnih.gov

The synthesis of such 2,4,5-trisubstituted oxazoles can be achieved through various modern organic chemistry methods, including copper-catalyzed aerobic oxidative annulation of ketones and amines. acs.org The specific substitution pattern of this compound makes it a valuable intermediate for creating highly complex and targeted molecules with potential applications in medicinal chemistry and materials science.

Research Gaps and Emerging Opportunities in Oxazole Functionalization

Despite the maturity of oxazole chemistry, significant research gaps and challenges remain, which in turn create new opportunities for innovation. A primary challenge lies in the direct functionalization of the oxazole ring's carbon-hydrogen (C-H) bonds. hoffmanchemicals.com

Current Challenges:

Catalyst Inhibition: The nitrogen and oxygen heteroatoms within the oxazole ring can coordinate with transition metal catalysts, potentially leading to catalyst poisoning and hampering the efficiency of C-H activation reactions. hoffmanchemicals.comguidechem.com

Regioselectivity: Controlling the specific position of functionalization on the oxazole ring without the use of pre-installed directing groups is a formidable synthetic challenge.

Ring Stability: The inherent chemical properties of the oxazole ring can make it susceptible to undesired side reactions, such as nucleophilic attack and ring-opening, under certain reaction conditions. hoffmanchemicals.com

Emerging Opportunities:

Novel C-H Functionalization: There is a strong drive to develop new catalytic systems that can selectively activate specific C-H bonds on the oxazole ring. Palladium-catalyzed direct arylation and alkenylation at the C-2 position is one such promising avenue. Overcoming the limitations of heteroatom coordination is a key area of active research. guidechem.com

Green Synthetic Approaches: The development of more environmentally benign methods for oxazole synthesis, such as those utilizing microwave assistance, ultrasound, or ionic liquids, is gaining traction. thieme-connect.com

Advanced Building Blocks: The synthesis and application of novel, highly functionalized oxazoles, such as ethynyl (B1212043) oxazoles, are emerging as powerful tools. These compounds can serve as versatile reagents in "click chemistry," enabling the rapid construction of complex molecular architectures for drug discovery and supramolecular chemistry.

New Therapeutic Applications: The inherent biological activity of the oxazole scaffold continues to inspire the synthesis of new derivatives for screening against a wide range of diseases. acs.orgresearchgate.netnih.gov The ongoing exploration of structure-activity relationships is crucial for designing the next generation of oxazole-based therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethyl-5-methyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7-8-6(4-9)5(2)10-7/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYRFPUNSXFPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Ethyl 5 Methyloxazol 4 Yl Methanol

Elucidation of Classical and Contemporary Preparative Routes to Oxazole-4-methanols

The construction of the oxazole (B20620) core, particularly with a hydroxymethyl group at the C4 position, can be achieved through various synthetic sequences, ranging from traditional multi-step pathways to more streamlined direct cyclization strategies.

Classical methods for oxazole synthesis often involve the cyclodehydration of precursor molecules that already contain the necessary atoms for the ring system. These routes, while robust, typically require multiple discrete steps of activation, condensation, and cyclization.

The Robinson-Gabriel synthesis is a cornerstone method that involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For the synthesis of (2-Ethyl-5-methyloxazol-4-YL)methanol, a potential precursor would be N-(1-hydroxy-3-oxobutan-2-yl)propanamide. The synthesis would involve the initial preparation of this α-acylamino ketone followed by treatment with a dehydrating agent such as sulfuric acid or phosphorus pentoxide to furnish the oxazole ring. pharmaguideline.comijpsonline.com

Another classical approach is the Fischer oxazole synthesis , which traditionally yields 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aldehydes. ijpsonline.com Adapting this method for a 2,4,5-trisubstituted oxazole is less direct but highlights the general principle of constructing the ring from acyclic precursors.

More contemporary multi-step syntheses have focused on improving yields and simplifying procedures. For instance, a common strategy for preparing 2,4,5-trisubstituted oxazoles starts from α-methylene ketones. researchgate.net A plausible route to a precursor for the target compound could begin with the nitrosation of an appropriate ketone, followed by condensation with an aldehyde and subsequent reduction to form the oxazole ring. researchgate.net A key intermediate in the synthesis of similar structures, such as (5-Methyl-2-phenyloxazol-4-yl)ethanol, is often a 4-carbaldehyde or 4-carboxylate ester, which can be reduced in a final step to the desired methanol (B129727). researchgate.netresearchgate.net For example, the synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde has been achieved from 4-chlorobenzaldehyde (B46862) and diacetyl monoxime over several steps, providing a template for accessing the C4-functionalized core. researchgate.net

Table 1: Comparison of Classical Multi-Step Routes to Oxazole Cores

Synthesis Method Typical Precursors Key Transformation Applicability to Target Compound
Robinson-Gabriel Synthesis α-Acylamino ketones Cyclodehydration High; requires synthesis of a specific N-acylated aminoketone precursor. pharmaguideline.com
Fischer Oxazole Synthesis Cyanohydrins, Aldehydes Condensation and Cyclization Moderate; less direct for 2,4,5-trisubstitution patterns. ijpsonline.com
From α-Methylene Ketones α-Methylene ketones, Aldehydes Nitrosation, Condensation, Reduction High; allows for modular construction of the 2,4,5-trisubstituted pattern. researchgate.net

Modern synthetic chemistry emphasizes step and atom economy, leading to the development of direct and one-pot syntheses of complex molecules. These strategies often involve cascade reactions where multiple bonds are formed in a single operation.

A prominent one-pot method is the van Leusen oxazole synthesis , which typically reacts aldehydes with tosylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles. ijpsonline.comnih.gov While the classical van Leusen reaction is not directly applicable for C4-substituted products, modified procedures and related isocyanide-based methods have expanded its scope. nih.govorganic-chemistry.org A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, using a triflylpyridinium reagent to activate the carboxylic acid in situ, followed by trapping with an isocyanide. nih.gov This approach could be adapted by using propionic acid and a suitable isocyanide to construct the this compound backbone.

Other direct strategies involve the cyclization of propargylic amides. organic-chemistry.org These reactions can be promoted by various reagents and catalysts to yield oxazolines, which can then be oxidized to oxazoles. researchgate.net A one-pot protocol for synthesizing oxazoles from β-hydroxy amides has also been developed, combining cyclodehydration with dehydrogenation. organic-chemistry.org This method is particularly effective for accessing functionalized oxazoles under mild conditions. organic-chemistry.org Furthermore, a copper-catalyzed cascade reaction of alkenes with azides offers a direct route to 2,5-disubstituted oxazoles, showcasing an alternative bond-forming strategy. researchgate.net

Table 2: Overview of Direct Synthesis and Cyclization Strategies

Strategy Key Reagents/Precursors Mechanism Highlights
Modified Isocyanide Chemistry Carboxylic acids, Isocyanides, Activating agents In situ activation of carboxylic acid followed by cyclization with isocyanide. nih.gov
Propargylamide Cyclization N-propargylamides Metal- or reagent-mediated 5-exo-dig cyclization. organic-chemistry.orgresearchgate.net
From β-Hydroxy Amides β-Hydroxy amides, Dehydrating/Oxidizing agents One-pot cyclodehydration and subsequent dehydrogenation. organic-chemistry.org
Alkene-Azide Cascade Terminal alkenes, Azides, Copper catalyst Aerobic oxidative dehydrogenative cyclization of in situ formed imines. researchgate.net

Catalytic Approaches and Mechanistic Aspects in the Formation of the Oxazole Core

Catalysis offers a powerful tool for the synthesis of oxazoles, often providing milder reaction conditions, higher selectivity, and improved efficiency compared to stoichiometric methods. Both transition metals and organocatalysts have been successfully employed in the construction of the oxazole ring.

Transition metals are widely used to catalyze the key bond-forming steps in oxazole synthesis. researchgate.net Various metals, including palladium, copper, gold, silver, and cobalt, have proven effective.

Palladium-catalyzed reactions often involve the coupling of precursors followed by an intramolecular cyclization. For instance, 2,5-disubstituted oxazoles can be synthesized from N-propargylamides and aryl iodides via a palladium-catalyzed coupling and subsequent in situ cyclization. organic-chemistry.org A novel palladium-catalyzed and copper-mediated oxidative cyclization has also been developed, proceeding through a cascade formation of C–N and C–O bonds. rsc.orgnih.gov

Copper catalysis is also versatile in oxazole synthesis. Copper catalysts can mediate the oxidative cyclization of arylamides and β-diketones to form 2,4,5-trisubstituted oxazoles. kthmcollege.ac.in Another approach involves the reaction of α-diazoketones with amides, catalyzed by copper(II) triflate. tandfonline.com These methods benefit from the low cost and low toxicity of copper compared to other transition metals.

Gold and silver catalysts are particularly effective in activating alkynes. The cyclization of propargylic amides to form oxazoles is frequently catalyzed by gold or silver salts, which act as potent π-Lewis acids. researchgate.netacs.org Silver-catalyzed cyclization of propargylamides can lead to highly functionalized oxazoles. acs.org

More recently, cobalt(III) catalysis has been employed for the efficient synthesis of 2,5-disubstituted oxazoles through a [3+2] cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions. rsc.org

Table 3: Selected Transition Metal Catalysts in Oxazole Synthesis

Metal Catalyst Reaction Type Mechanistic Feature Reference
Palladium(0)/Palladium(II) Cross-coupling/Oxidative Cyclization C-H activation, cascade C-N/C-O bond formation. organic-chemistry.orgrsc.orgnih.gov
Copper(I)/Copper(II) Oxidative Cyclization/Condensation Mediates tandem oxidative cyclization. kthmcollege.ac.intandfonline.com
Gold(I)/Gold(III) Alkyne Cycloisomerization π-activation of alkyne in propargylamides. organic-chemistry.orgresearchgate.net
Silver(I) Alkyne Cycloisomerization π-activation of alkyne in propargylamides. acs.org
Cobalt(III) [3+2] Cycloaddition Cross-coupling via internal oxidation pathway. rsc.org

The development of metal-free synthetic methods is a growing area of research, driven by the desire to avoid the cost, toxicity, and potential product contamination associated with transition metals. researchgate.netrsc.org Organocatalytic and reagent-mediated approaches provide valuable alternatives for oxazole synthesis.

Iodine-mediated reactions are among the most common metal-free methods. Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to afford a broad range of functionalized oxazoles. organic-chemistry.org This oxidative carbon-oxygen bond formation process is efficient and avoids the use of heavy metals. organic-chemistry.org Elemental iodine can also catalyze tandem oxidative cyclizations, for example, in the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Substituted oxazoles can be prepared from α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. organic-chemistry.org A CO2/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines provides another sustainable route. rsc.org These methods leverage the energy of visible light to drive reactions under mild conditions. nih.gov

Principles of Green Chemistry in the Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. kthmcollege.ac.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com

Key green approaches in oxazole synthesis include:

Use of Greener Solvents: Conventional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, ionic liquids, or deep-eutectic solvents. ijpsonline.comijpsonline.com For example, a modified van Leusen reaction has been developed using water as a green medium in the presence of β-cyclodextrin. nih.gov Ionic liquids have also been used as recyclable solvents for this reaction. ijpsonline.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsonline.comijpsonline.com These techniques often lead to higher product yields and purity. ijpsonline.com

Atom Economy and Waste Reduction: One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize solvent use for purification of intermediates, and decrease waste generation. ijpsonline.com

Use of Safer Reagents and Catalysts: The shift from toxic reagents and heavy metal catalysts to more benign alternatives like organocatalysts, biocatalysts, or electrochemical methods is a core tenet of green chemistry. tandfonline.comrsc.org Electrochemical synthesis, for instance, uses electricity to drive reactions, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.orgrsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been described for oxazole synthesis from carboxylic acids. rsc.org

Table 4: Application of Green Chemistry Principles to Oxazole Synthesis

Green Chemistry Principle Approach Example Reference
Safer Solvents Use of water or ionic liquids van Leusen synthesis in water with β-cyclodextrin or in reusable ionic liquids. ijpsonline.comnih.gov
Energy Efficiency Microwave-assisted synthesis Rapid synthesis of oxazole derivatives under microwave irradiation. ijpsonline.comijpsonline.com
Waste Prevention One-pot/Multicomponent reactions One-pot Suzuki-Miyaura coupling for 2,4,5-trisubstituted oxazoles. tandfonline.com
Catalysis Use of biocatalysts or electrochemistry Clay-catalyzed synthesis of disubstituted oxazoles; Electrochemical cycloaddition. tandfonline.comrsc.org
Atom Economy Cascade/Tandem reactions Tandem oxidative cyclization using iodine as a catalyst. organic-chemistry.org

Solvent-Free and Water-Mediated Reactions

Modern synthetic chemistry emphasizes the use of environmentally benign solvents or the elimination of solvents altogether.

Water-Mediated Reactions: Water is an ideal solvent for green chemistry due to its non-toxic nature, availability, and safety. For the synthesis of polysubstituted oxazoles, methods have been developed that proceed in an aqueous medium. For instance, an iodine-mediated domino protocol allows for the construction of various oxazoles from β-ketoesters and primary amines in water, avoiding the need for metal catalysts or peroxides. rsc.org This approach leverages water as the solvent to facilitate C-heteroatom bond formation through an oxidative domino cyclization process. rsc.org

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis by reducing waste and simplifying purification. Microwave irradiation is a common technique used to promote such reactions. For example, a facile method for synthesizing 2-substituted 4,5-diphenyloxazoles involves the reaction of deoxybenzoin (B349326) with nitriles under solvent-free microwave conditions, resulting in high yields and short reaction times. tandfonline.com Another approach describes a copper-catalyzed, solvent-free annulation to produce 2,4,5-trisubstituted oxazoles from readily available ketones and amines under a molecular oxygen atmosphere at mild temperatures. acs.org

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com

Strategies to improve atom economy in the synthesis of heterocyclic compounds like oxazoles include:

Addition and Cycloaddition Reactions: These reactions, by their nature, incorporate all or most of the atoms from the starting materials into the product. The van Leusen oxazole synthesis, for example, is a [3+2] cycloaddition that forms the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov

Tandem or Domino Reactions: These processes involve multiple bond-forming events in a single synthetic operation, which reduces the need for intermediate purification steps, thereby minimizing solvent use and waste. rsc.org Copper-catalyzed tandem oxidative cyclizations have been shown to be a highly efficient route to polysubstituted oxazoles. nih.govorganic-chemistry.org

Catalysis: Using catalysts, rather than stoichiometric reagents, minimizes waste as the catalyst is used in small amounts and can often be recycled. mdpi.com

One theoretical approach that exemplifies high atom economy is the isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles, a transformation that involves a 100% atom-economic intramolecular ring-to-ring isomerization. mdpi.com

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Purity Assessment

While this compound itself is achiral, the introduction of a stereocenter at the methanol carbon or elsewhere would create chiral analogs. The synthesis and purification of such molecules would require stereoselective methods.

Chiral Auxiliaries and Catalysts in this compound Derivatization

Asymmetric synthesis often employs chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Common Chiral Auxiliaries in Asymmetric Synthesis:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are widely used in stereoselective aldol, alkylation, and Michael addition reactions. wikipedia.org They establish a rigid, chelated intermediate that effectively shields one face of the enolate, leading to high diastereoselectivity. researchgate.net

Sulfur-Based Auxiliaries: Thiazolidinethiones and oxazolidinethiones, derived from amino acids, have demonstrated excellent stereocontrol in various C-C bond-forming reactions. scielo.org.mx

Other Heterocyclic Auxiliaries: A wide range of heterocyclic structures, including pyrrolidines and those based on carbohydrates, have been successfully used to induce asymmetry in synthetic transformations. springerprofessional.de

In a hypothetical derivatization of this compound, one could envision attaching a chiral auxiliary to the hydroxyl group to direct a subsequent reaction at an adjacent position with high stereocontrol.

Resolution Techniques for Enantiopure Compounds

When a reaction produces a racemic mixture (an equal mixture of two enantiomers), resolution techniques are required to separate them.

Methods for Chiral Resolution:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. mdpi.comresearchgate.net Various CSPs exist, including those based on macrocyclic glycopeptides or derivatized carbohydrates like maltodextrin (B1146171) and amylose (B160209), which have proven effective for resolving chiral azole compounds. mdpi.comnih.gov The choice of the stationary phase and mobile phase is crucial for achieving effective separation. mdpi.com

Chemical Reactivity and Strategic Functionalization of 2 Ethyl 5 Methyloxazol 4 Yl Methanol

Transformations of the Primary Hydroxyl Moiety

The primary hydroxyl group (-CH₂OH) is a highly versatile functional handle, susceptible to a variety of transformations including acylation, alkylation, oxidation, and nucleophilic substitution, thereby allowing for extensive structural modifications. numberanalytics.comnih.gov

Esterification and Etherification Reactions for Structural Diversity

Modification of the hydroxyl group through esterification and etherification is a fundamental strategy for altering the steric and electronic properties of the molecule. medcraveonline.commedcraveonline.com

Esterification: (2-Ethyl-5-methyloxazol-4-YL)methanol can be readily converted to its corresponding esters through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route to the ester, while reactions with more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceed under milder conditions. These reactions are crucial for installing various functional groups and for creating prodrugs in medicinal chemistry. medcraveonline.comresearchgate.net

Etherification: The synthesis of ethers from the title compound can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common method. Alternatively, etherification can be performed under acidic conditions or via reactions like the Mitsunobu reaction, which allows for the formation of ethers with inversion of stereochemistry if a chiral center were present.

Table 1: Potential Esterification and Etherification Reactions

Reaction Type Reagent Product Structure
Esterification Acetic Anhydride (B1165640), Pyridine (2-Ethyl-5-methyloxazol-4-yl)methyl acetate (B1210297)
Esterification Benzoyl Chloride, Et₃N (2-Ethyl-5-methyloxazol-4-yl)methyl benzoate
Etherification 1. NaH, 2. Methyl Iodide 4-(Methoxymethyl)-2-ethyl-5-methyloxazole
Etherification 1. NaH, 2. Benzyl Bromide 4-(Benzyloxymethyl)-2-ethyl-5-methyloxazole

Oxidation Reactions and Subsequent Derivatization Pathways

The oxidation state of the methanol (B129727) carbon can be precisely controlled using a variety of modern and classical oxidizing agents. libretexts.orglibretexts.org The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, each of which opens up distinct avenues for further functionalization. nih.govresearchgate.net

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. youtube.com Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions employed in the Swern and Corey-Kim oxidations are effective for this transformation. libretexts.orgnih.gov The resulting aldehyde, (2-Ethyl-5-methyloxazol-4-yl)carbaldehyde, is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-Ethyl-5-methyloxazole-4-carboxylic acid. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇/H₂SO₄), or Jones reagent (CrO₃/H₂SO₄ in acetone). libretexts.orgresearchgate.net The resulting carboxylic acid can undergo a wide range of subsequent reactions, including conversion to amides, esters, and other acid derivatives.

Table 2: Oxidation Pathways of the Primary Hydroxyl Group

Target Product Reagent(s) Conditions Subsequent Reactions
Aldehyde PCC or DMP CH₂Cl₂, Room Temp Wittig, Grignard, Reductive Amination
Aldehyde Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) Low Temp (-78 °C) Olefination, Imine Formation
Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄) Acetone, 0 °C to RT Amide Coupling, Esterification
Carboxylic Acid KMnO₄ Basic, then acidic workup Decarboxylation, Acid Halide Formation

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group itself is a poor leaving group for nucleophilic substitution (Sₙ2) reactions. Therefore, it must first be converted into a more reactive species, such as a sulfonate ester (tosylate, mesylate) or an alkyl halide. nih.gov

This two-step sequence involves an initial activation of the alcohol, followed by displacement with a wide range of nucleophiles. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), halides (Br⁻, I⁻), and various amines and thiolates. This pathway is a powerful method for introducing nitrogen, sulfur, and additional carbon atoms at the C4-methyl position.

Electrophilic and Nucleophilic Reactions Involving the Oxazole (B20620) Heterocycle

The oxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the heteroatoms and substituents. The nitrogen atom at position 3 is basic and can be protonated or alkylated, while the carbon atoms have varying degrees of electron density, making them targets for specific reagents. pharmaguideline.com

Directed Ortho Metalation and Subsequent Electrophilic Quenches

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr The process involves deprotonation at a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca

In the case of this compound, there are two primary sites for potential metalation. The C2 position of the oxazole ring is inherently the most acidic proton due to the inductive effect of the adjacent oxygen and nitrogen atoms. pharmaguideline.comnih.gov Lithiation at this site is common for many oxazole systems. pharmaguideline.com The resulting 2-lithiooxazole is, however, often unstable and can undergo ring-opening. pharmaguideline.com

Alternatively, the hydroxymethyl group at C4, or a protected derivative like a methoxymethyl (MOM) ether or a carbamate (B1207046), can act as a DMG. uwindsor.ca Such a group could direct lithiation to the adjacent C5-methyl group, which would be an unusual but plausible C(sp³)-H activation. However, the most probable scenario involves coordination of the lithium base to the oxazole nitrogen, reinforcing deprotonation at the electronically favored C2 position. nih.govnih.gov

Once the organolithium species is formed, it can be "quenched" by reacting with a variety of electrophiles to install a new substituent.

Table 3: Potential Directed Metalation and Electrophilic Quench

Metalation Site (Proposed) Base Electrophile (E⁺) Product
C2 n-BuLi or LDA Iodomethane (CH₃I) 2-Ethyl-4-(hydroxymethyl)-5-methyloxazole
C2 s-BuLi/TMEDA N,N-Dimethylformamide (DMF) 2-Ethyl-4-(hydroxymethyl)-5-methyl-oxazole-2-carbaldehyde
C2 n-BuLi Carbon Dioxide (CO₂) 2-Ethyl-4-(hydroxymethyl)-5-methyl-oxazole-2-carboxylic acid
C2 t-BuLi Trimethylsilyl chloride (TMSCl) 2-Ethyl-4-(hydroxymethyl)-5-methyl-2-(trimethylsilyl)oxazole

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Ring

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ignited.inrsc.org For these reactions to be applied to the oxazole ring, a halide or triflate leaving group must first be installed at a specific position. ignited.inresearchgate.net

The halogenation of substituted oxazoles can be complex. The C2 and C5 positions are generally more susceptible to electrophilic halogenation due to their higher nucleophilicity. ignited.in However, specific methods exist to introduce halogens at the less reactive C4 position. ignited.in For this compound, the C2 position is the only unsubstituted carbon on the ring, making it the prime candidate for initial halogenation (e.g., using N-bromosuccinimide, NBS) to generate a 2-halooxazole derivative.

Once the 2-bromo or 2-iodo derivative is prepared, it can serve as an electrophilic partner in a variety of cross-coupling reactions. nih.gov This allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position, providing a convergent and highly modular approach to complex substituted oxazoles. rsc.orgacs.org

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Sequence

Step Reagent(s) Intermediate / Product
1. Halogenation N-Bromosuccinimide (NBS) 2-Bromo-4-(hydroxymethyl)-5-methyl-oxazole
2. Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Base 4-(Hydroxymethyl)-5-methyl-2-phenyloxazole
2. Stille Coupling Tributyl(vinyl)stannane, Pd(PPh₃)₄ 4-(Hydroxymethyl)-5-methyl-2-vinyloxazole
2. Sonogashira Coupling Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Base 4-(Hydroxymethyl)-5-methyl-2-(phenylethynyl)oxazole

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, is susceptible to a range of ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of other heterocyclic systems or acyclic compounds, providing pathways to novel molecular architectures.

Ring-Opening Reactions:

Nucleophilic Attack: The oxazole ring can undergo cleavage when subjected to strong nucleophiles. For instance, in the presence of ammonia (B1221849) or formamide, oxazoles can be converted into imidazoles through a ring-opening and subsequent recyclization mechanism. pharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com

Oxidative Cleavage: Oxidizing agents can also induce the opening of the oxazole ring. Reagents like cold potassium permanganate, chromic acid, and ozone can cleave the ring structure. pharmaguideline.com Ozonolysis of oxazoles proceeds via a Criegee-type mechanism at the C=C double bond, leading to the formation of products such as carboxylates, cyanate, formate, and amides. nih.gov

Reductive Ring Opening: Reduction of the oxazole ring, for example with nickel and aluminum alloy in aqueous potassium hydroxide, can lead to ring-opened products or the corresponding oxazolines. tandfonline.comsemanticscholar.org

Rearrangement Reactions:

Cornforth Rearrangement: A notable rearrangement reaction for certain oxazoles is the Cornforth rearrangement. This thermal rearrangement is specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. chemeurope.com While this compound does not possess a 4-acyl group, this reaction highlights a potential pathway for rearrangement in derivatized forms.

Skeletal Rearrangements: Recent research has demonstrated novel skeletal rearrangements of oxazoles into seven-membered azepines and five-membered pyrroles through dynamic 8π electrocyclization processes. nih.gov This indicates the potential for significant structural transformations of the oxazole core under specific reaction conditions.

The substitution pattern of this compound, with an ethyl group at C2 and a methyl group at C5, will influence the regioselectivity and feasibility of these ring-opening and rearrangement reactions.

Derivatization Strategies for the Design of Advanced Research Probes and Materials

The functional groups present in this compound, particularly the hydroxymethyl group at the C4 position, offer numerous possibilities for derivatization. These modifications can be leveraged to create advanced research probes and novel materials with tailored properties.

The development of bioconjugates is a cornerstone of modern chemical biology, enabling the study of biological processes with high precision. The hydroxymethyl group of this compound is a prime site for conjugation to biomolecules such as peptides, proteins, and nucleic acids.

Strategies for Bioconjugation:

Esterification and Etherification: The hydroxyl group can be readily converted into an ester or an ether. This allows for the introduction of a wide range of functional groups, including those suitable for bioorthogonal reactions like click chemistry (e.g., azides or alkynes).

Activation for Nucleophilic Substitution: The hydroxyl group can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution with moieties present on biomolecules, such as amines or thiols.

Attachment of Fluorescent Dyes: The hydroxymethyl group can serve as an attachment point for fluorescent dyes, creating probes for imaging applications. Oxazole-based dyes have been synthesized and their photophysical properties studied. globalresearchonline.net

The oxazole core itself can contribute to the properties of the bioconjugate, as oxazole-containing peptides are found in nature and exhibit a range of biological activities. mdpi.com

The unique electronic and structural properties of the oxazole ring make it an attractive component for advanced materials. This compound can serve as a monomer or a precursor for the synthesis of functional polymers and materials. numberanalytics.com

Applications in Material Science:

Monomer for Polyesters and Polyethers: The hydroxymethyl group allows for the incorporation of the oxazole unit into polyesters and polyethers through condensation polymerization.

Precursor for Conductive Polymers: Oxazole-containing polymers have been explored for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.comnumberanalytics.com

Ligands for Catalysis: Oxazole derivatives can act as ligands for transition metal catalysts used in polymerization reactions. For example, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com

The following table summarizes potential derivatization strategies for this compound:

Functional GroupDerivatization ReactionPotential Application
HydroxymethylEsterificationBioconjugation, Prodrugs
HydroxymethylEtherificationLinker for solid-phase synthesis
HydroxymethylOxidation to AldehydeFurther functionalization, Cross-linking
Oxazole RingElectrophilic SubstitutionModification of electronic properties
Oxazole RingMetalation and Cross-CouplingSynthesis of complex molecules

Mechanistic Investigations of Key Reaction Pathways Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

The kinetics of reactions involving the oxazole ring can be influenced by the nature of the substituents. For instance, the rate of oxidation of oxazole by hydroxyl radicals has been studied, revealing that OH radical attack onto the carbon atoms (OH-addition) is significantly faster than hydrogen abstraction. rsc.org The substituents on this compound will affect the electron density of the ring and thus the rates of electrophilic and nucleophilic attack.

Thermodynamic analysis can provide insights into the stability of reactants, intermediates, and products, helping to predict the feasibility of a given reaction pathway. For example, the aromaticity of the oxazole ring contributes to its relative stability, but it is less aromatic than thiazole. wikipedia.org This has implications for reactions that involve the disruption of this aromaticity.

Spectroscopic techniques are invaluable for elucidating reaction mechanisms by allowing for the detection and characterization of transient intermediates and, in some cases, transition states.

Spectroscopic Methods for Mechanistic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking the progress of a reaction and identifying the structures of intermediates and products. acs.org Multinuclear NMR has been used to study the interaction of oxazole with other molecules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the appearance and disappearance of functional groups during a reaction. The IR spectrum of oxazole shows characteristic ring stretching and breathing modes. thepharmajournal.com

UV-Visible Spectroscopy: The UV-visible absorption spectrum of oxazoles is dependent on the substitution pattern. thepharmajournal.com This technique can be used to follow reactions that involve changes in the electronic structure of the oxazole ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates, even those present in low concentrations. nih.gov

By employing these techniques, a detailed picture of the reaction pathways involving this compound can be constructed, facilitating its strategic use in synthesis and materials science.

Advanced Spectroscopic Characterization and Computational Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of (2-Ethyl-5-methyloxazol-4-YL)methanol. By analyzing the chemical shifts, coupling constants, and through-bond as well as through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

Multi-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl group on the oxazole (B20620) ring (a singlet), the methylene protons of the methanol (B129727) substituent (a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration), and the hydroxyl proton (a broad singlet).

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom, including the two carbons of the ethyl group, the methyl carbon, the methylene carbon of the methanol group, and the three carbons of the oxazole ring.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl, methyl, and methylene groups to their corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

Atom Numbering Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1 (-CH₂-OH) ~4.5 (s, 2H) ~55 C4, C5
2 (Oxazole C2) - ~160 -
3 (Oxazole C4) - ~145 -
4 (Oxazole C5) - ~150 -
5 (-CH₃) ~2.3 (s, 3H) ~10 C4, C5
6 (-CH₂-CH₃) ~2.8 (q, 2H) ~25 C2, C7
7 (-CH₂-CH₃) ~1.3 (t, 3H) ~12 C6
8 (-OH) Variable (br s, 1H) - C1

Note: Predicted chemical shifts are estimates based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

While the oxazole ring is planar, the substituents can adopt different spatial arrangements.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY would be instrumental in determining the preferred conformation of the ethyl and hydroxymethyl groups relative to the oxazole ring. For example, correlations between the methylene protons of the methanol group and the protons of the methyl group at C5 would indicate their spatial closeness.

J-Coupling Studies: The magnitude of the three-bond coupling constant (³J) between the methylene and methyl protons of the ethyl group provides information about the rotational freedom around the C-C bond.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₇H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺ C₇H₁₁NO₂ 141.0790
[M+H]⁺ C₇H₁₂NO₂⁺ 142.0868

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern that can be used to elucidate the structure. For heterocyclic compounds like oxazoles, the fragmentation is often influenced by the stability of the aromatic ring and the nature of the substituents. clockss.org

The fragmentation of the protonated molecule of this compound is expected to proceed through several key pathways:

Loss of water (-18 Da): Alcohols readily lose a molecule of water under MS conditions. youtube.com

Loss of a methyl radical (-15 Da): Cleavage of the ethyl group can lead to the loss of a methyl radical.

Loss of an ethyl radical (-29 Da): Cleavage of the bond between the oxazole ring and the ethyl group.

Cleavage of the hydroxymethyl group: This can occur through the loss of CH₂OH (-31 Da).

Ring cleavage: The oxazole ring itself can undergo fragmentation, although this often requires higher energy. Common fragmentation of the oxazole ring can lead to the formation of nitrile and oxazirine fragments. researchgate.net

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z (relative intensity) Proposed Fragment Neutral Loss
124 [M+H - H₂O]⁺ 18
111 [M+H - CH₂OH]⁺ 31
98 [M+H - C₂H₅]⁺ 29

Note: The relative intensities are qualitative predictions.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. anchor-publishing.comwestminster.ac.uk This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and providing insight into intermolecular interactions such as hydrogen bonding involving the hydroxyl group. The planarity of the oxazole ring would be confirmed, and the conformations of the substituents in the crystal lattice would be determined. The crystal packing would reveal how the molecules arrange themselves in the solid state, which is influenced by intermolecular forces.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, obtaining a suitable single crystal is the first and often most challenging step. msu.edu Crystallization from various solvents or solvent mixtures via slow evaporation or vapor diffusion would be explored to yield a crystal of sufficient size and quality.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This analysis would unequivocally establish the connectivity and conformation of the molecule in the solid state. A key metric in this analysis is the Flack parameter, which is used to confidently determine the absolute configuration of the molecule. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC7H11NO2
Formula Weight141.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.125(3)
c (Å)7.891(1)
β (°)98.75(2)
Volume (ų)807.4(3)
Z4
Density (calculated)1.162 g/cm³
R-factor0.045
Flack Parameter0.02(5)

Note: The data presented in this table is illustrative and represents typical values for a small organic molecule.

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms. researchgate.net

In a PXRD experiment, a powdered sample of this compound is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. By systematically recrystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures), different polymorphic forms may be isolated. Their PXRD patterns would then be compared to identify unique crystalline phases. researchgate.net

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are indispensable for confirming its functional groups and understanding its electronic properties.

Infrared and Raman Spectroscopy for Characteristic Vibrational Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. uh.edu These techniques are complementary and allow for the identification of the functional groups present in this compound. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (or 3n-5 for linear molecules). msu.edu

The IR spectrum would be expected to show strong absorptions corresponding to the O-H stretching of the methanol group (around 3300-3500 cm⁻¹), C-H stretching from the ethyl and methyl groups (around 2850-3000 cm⁻¹), and a strong C=N stretching vibration from the oxazole ring (around 1650 cm⁻¹). The C-O stretching vibrations would also be prominent.

Raman spectroscopy would be particularly useful for identifying vibrations of the oxazole ring and the C-C backbone, which may be weak in the IR spectrum. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹) (IR)Predicted Wavenumber (cm⁻¹) (Raman)
O-H StretchHydroxyl3400 (broad, strong)Weak
C-H Stretch (sp³)Ethyl, Methyl2950-2850 (strong)Strong
C=N StretchOxazole Ring1650 (medium)Medium
C=C StretchOxazole Ring1580 (medium)Strong
C-O StretchHydroxyl, Oxazole1250-1050 (strong)Medium
Ring BreathingOxazole Ring~1000 (medium)Strong

Note: These are predicted frequency ranges and relative intensities based on the known structure of the molecule.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the oxazole ring constitutes the primary chromophore. The expected electronic transitions would be of the π → π* and n → π* type. libretexts.org The conjugated π system of the oxazole ring is expected to result in an absorption maximum in the UV region. The position of λmax can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Analyzing the spectrum in solvents of varying polarity can provide insights into the nature of the electronic transitions.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry provides a powerful tool for complementing experimental data and predicting molecular properties. Quantum chemical calculations can be used to model the structure, spectroscopic properties, and electronic nature of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net A key application of DFT is geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. scielo.org.mx For this compound, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to obtain the optimized molecular geometry in the gas phase. scielo.org.mx

The results of this calculation provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT calculations yield information about the molecule's electronic properties, such as the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and predicting its UV-Vis absorption spectrum. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character. scielo.org.mx

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio quantum chemistry methods represent a class of computational procedures for solving the electronic Schrödinger equation, without the need for empirical parameters. These "from the beginning" calculations are foundational in computational chemistry, providing highly accurate predictions of molecular properties. For a molecule such as this compound, ab initio methods are instrumental in elucidating its electronic structure, geometry, and spectroscopic characteristics with a high degree of confidence.

The core of ab initio methods lies in the selection of a basis set and the level of theory to approximate the wavefunction and energy of the molecule. The Hartree-Fock (HF) method is often the starting point, providing a reasonable first approximation. However, to achieve higher accuracy, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, are employed. These methods, particularly Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], are often considered the "gold standard" in quantum chemistry for their ability to yield results that are very close to experimental values.

In the context of this compound, these high-level calculations can predict a range of properties. For instance, the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be determined with high precision. Furthermore, electronic properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. worldwidejournals.com The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. worldwidejournals.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. worldwidejournals.com

Vibrational frequencies can also be computed ab initio. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the computed vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, leading to a more complete understanding of the molecule's vibrational characteristics.

While computationally intensive, ab initio methods provide a powerful tool for the precise characterization of molecules like this compound, offering a detailed picture of its behavior at the quantum mechanical level.

Illustrative Data Tables of Predicted Properties

The following tables present hypothetical data that would be expected from ab initio calculations on this compound. These values are based on typical results for similar heterocyclic compounds and are for illustrative purposes to demonstrate the output of such computational studies.

Table 1: Predicted Geometrical Parameters using CCSD(T)/aug-cc-pVTZ

Parameter Predicted Value
C2-N3 Bond Length (Å) 1.385
N3-C4 Bond Length (Å) 1.370
C4-C5 Bond Length (Å) 1.365
C5-O1 Bond Length (Å) 1.375
O1-C2 Bond Length (Å) 1.310
C4-C(methanol) Bond Length (Å) 1.510
C(methanol)-O(hydroxyl) Bond Length (Å) 1.430
O(hydroxyl)-H Bond Angle (°) 109.5
C2-N3-C4 Bond Angle (°) 110.0

Table 2: Calculated Electronic Properties

Property Predicted Value
Dipole Moment (Debye) 2.5
HOMO Energy (eV) -8.5
LUMO Energy (eV) 1.5
HOMO-LUMO Gap (eV) 10.0

Table 3: Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch 3650
C-H Stretch (Aromatic) 3100
C-H Stretch (Aliphatic) 2950
C=N Stretch 1650
C=C Stretch 1580

Strategic Applications of 2 Ethyl 5 Methyloxazol 4 Yl Methanol As a Synthetic Building Block

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the oxazole (B20620) ring, coupled with the functional handle of the hydroxymethyl group, makes (2-Ethyl-5-methyloxazol-4-YL)methanol a valuable starting material for the construction of intricate heterocyclic systems.

The oxazole moiety can participate as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reactivity, known as the Diels-Alder reaction, provides a powerful tool for the synthesis of pyridines and other fused systems. pharmaguideline.comwikipedia.org The hydroxymethyl group at the C4 position can be further utilized to construct additional rings, leading to bridged or polycyclic frameworks. For instance, conversion of the alcohol to a leaving group could be followed by an intramolecular cyclization with a nucleophile introduced elsewhere on a reacting partner.

Table 1: Potential Diels-Alder Reactions for the Construction of Fused Pyridine (B92270) Systems

DienophileReaction ConditionsResulting Fused Heterocycle
MaleimideHeat, TolueneFuro[3,4-c]pyridine-1,3(2H)-dione derivative
Diethyl acetylenedicarboxylateHeat, XylenePyridine-3,4-dicarboxylate derivative
AcrylonitrileHigh Pressure2-cyanopyridine derivative

This table presents representative examples of potential cycloaddition reactions based on the known reactivity of oxazoles. Specific experimental data for this compound in these reactions is not extensively documented in the reviewed literature.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The functional groups present in this compound make it an interesting candidate for MCRs. The hydroxymethyl group could participate in reactions like the Passerini or Ugi reaction, which are powerful tools for generating molecular diversity. Furthermore, the oxazole ring itself can be constructed via MCRs, and this compound could potentially be used in subsequent one-pot transformations to build even more complex scaffolds. researchgate.net

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs found in this compound are present in various natural products and pharmacologically active compounds. This makes it a valuable intermediate for their total synthesis or the preparation of their analogs.

While direct incorporation of this compound into a specific named natural product is not widely reported, the oxazole core is a key component of many natural products, including numerous alkaloids and modified peptides of marine origin. Synthetic strategies could involve using this building block to introduce a pre-functionalized oxazole ring into a larger molecular framework, saving several synthetic steps. The ethyl and methyl groups could serve as crucial recognition elements for biological targets or as steric controllers during the synthesis.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an ideal starting point for generating a library of analogs. nih.gov The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to various ethers and esters. The ethyl group at the 2-position and the methyl group at the 5-position can also be modified, although this would likely require de novo synthesis of the oxazole ring. These modifications would allow for a systematic investigation of how different functional groups and their spatial arrangement influence biological activity.

Table 2: Potential Analog Synthesis from this compound for SAR Studies

Reagent/ReactionFunctional Group ModifiedResulting AnalogPotential for SAR Study
PCC, CH₂Cl₂Hydroxymethyl(2-Ethyl-5-methyloxazol-4-yl)carbaldehydeRole of hydrogen bond donor/acceptor
Acetic Anhydride (B1165640), PyridineHydroxymethyl(2-Ethyl-5-methyloxazol-4-yl)methyl acetate (B1210297)Impact of ester functionality and lipophilicity
NaH, Benzyl Bromide, THFHydroxymethyl4-(Benzyloxymethyl)-2-ethyl-5-methyloxazoleInfluence of a bulky ether group

This table illustrates potential chemical transformations for generating analogs for structure-activity relationship studies. These are standard organic reactions, and their application to this specific substrate is inferred.

Development of Ligands and Catalyst Precursors for Transition Metal Catalysis

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a ligand for transition metals. The oxygen atom of the hydroxymethyl group can also participate in metal coordination, potentially forming a bidentate ligand. Such ligands are crucial in homogeneous catalysis for controlling the reactivity and selectivity of metal-catalyzed reactions. By modifying the substituents on the oxazole ring, the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize catalytic performance. While specific applications of this compound in this context are not yet prevalent in the literature, its structure suggests potential in this area of research.

Chiral Ligand Synthesis for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which seeks to produce enantiomerically pure compounds. This compound serves as a versatile precursor for the synthesis of novel chiral ligands, primarily due to its modifiable hydroxymethyl group and the coordinating ability of the oxazole ring. The synthesis of such ligands often involves the transformation of the hydroxyl group into a coordinating moiety, such as a phosphine (B1218219) or an amine, which can then bind to a metal center.

The general synthetic approach involves a few key steps:

Chiral Resolution or Asymmetric Synthesis: If not already enantiomerically pure, the starting material can be resolved into its constituent enantiomers using classical methods or synthesized asymmetrically to introduce a chiral center.

Functional Group Transformation: The primary alcohol of this compound can be converted into a variety of other functional groups. For example, it can be tosylated or halogenated to facilitate nucleophilic substitution.

Introduction of Coordinating Groups: The modified hydroxymethyl group can then be reacted with a range of nucleophiles to introduce coordinating atoms. For instance, reaction with a chiral phosphine can yield a P,N-ligand, where the phosphorus and the nitrogen of the oxazole ring can coordinate to a metal.

A hypothetical synthetic scheme for a P,N-ligand derived from this compound is presented below:

StepReactant 1Reactant 2ReagentsProduct
1This compoundTsClPyridine(2-Ethyl-5-methyloxazol-4-yl)methyl 4-methylbenzenesulfonate
2(2-Ethyl-5-methyloxazol-4-yl)methyl 4-methylbenzenesulfonatePh2PHn-BuLi(2-Ethyl-5-methyloxazol-4-yl)methyl(diphenyl)phosphine

This table represents a hypothetical reaction pathway for the synthesis of a chiral ligand.

Investigation of Catalyst Performance in Model Reactions

Once synthesized, the performance of chiral ligands derived from this compound can be evaluated in various asymmetric catalytic reactions. The electronic and steric properties of the ethyl and methyl substituents on the oxazole ring can influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Model reactions are crucial for assessing the efficacy of new catalysts. Some common model reactions include:

Asymmetric Hydrogenation: The reduction of prochiral olefins or ketones to chiral alkanes or alcohols.

Asymmetric Allylic Alkylation: The substitution of an allylic leaving group with a nucleophile.

Asymmetric Aldol Reactions: The reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound.

The performance of a hypothetical catalyst, [Rh((2-ethyl-5-methyloxazol-4-yl)methyl(diphenyl)phosphine)(COD)]BF4, in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate could be investigated. The expected results, based on similar P,N-ligands, are summarized in the table below.

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamate1Dichloromethane25>9995
Itaconic acid dimethyl ester1Methanol (B129727)25>9992
α-Acetamidostyrene1Toluene309889

This table presents hypothetical data based on the performance of similar oxazoline-based ligands in asymmetric hydrogenation.

The data would be analyzed to understand the structure-activity relationship, where variations in the substituents on the oxazole ring could be correlated with the observed enantioselectivity.

Application in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. This compound is an interesting candidate for supramolecular research due to its potential to engage in various non-covalent interactions, leading to the formation of self-assembled structures.

Design of Non-Covalent Interactions and Self-Assembled Structures

The molecular structure of this compound allows for several types of non-covalent interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of hydrogen-bonded networks.

π-π Stacking: The aromatic oxazole ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The inherent dipole moment of the oxazole ring can lead to dipole-dipole interactions, influencing the packing of molecules in the solid state.

Halogen Bonding: If the hydroxyl group is replaced with a halogen, the molecule could act as a halogen bond donor.

By carefully designing complementary molecules, it is possible to program the self-assembly of this compound derivatives into specific supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Type of InteractionFunctional GroupPotential Supramolecular Structure
Hydrogen Bonding-OHChains, Sheets, Helices
π-π StackingOxazole RingLamellar structures, Columns
Dipole-DipoleOxazole RingHead-to-tail arrangements

This table outlines the potential non-covalent interactions and resulting self-assembled structures for this compound.

Role in Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The functional groups and shape of this compound can be exploited in the design of host molecules for the recognition of specific guests.

For instance, by incorporating this oxazole derivative into a macrocyclic structure, a host molecule with a well-defined cavity can be created. The oxazole nitrogen could act as a hydrogen bond acceptor, while the substituents could provide steric hindrance and define the shape of the binding pocket. Such a host could potentially recognize and bind small organic molecules or ions through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.

The binding affinity of a hypothetical macrocyclic host derived from this compound towards a series of dicarboxylic acid guests could be studied using techniques like NMR titration. The association constants (Ka) would provide a quantitative measure of the binding strength.

Guest MoleculeHost:Guest StoichiometryAssociation Constant (Ka, M⁻¹)
Adipic Acid1:11500
Glutaric Acid1:1800
Succinic Acid1:1450

This table shows hypothetical binding data for a host molecule incorporating the this compound unit with various dicarboxylic acid guests.

The selectivity of the host for a particular guest would be determined by the complementarity in size, shape, and functionality between the host's cavity and the guest molecule.

Exploration of Molecular Mechanisms of Biological Activity of 2 Ethyl 5 Methyloxazol 4 Yl Methanol and Its Analogs

In Vitro Enzyme Inhibition and Activation Studies at the Molecular Level

Detailed in vitro enzyme inhibition and activation studies specifically for (2-Ethyl-5-methyloxazol-4-YL)methanol are not presently found in published research. Consequently, a kinetic characterization of its interactions with enzymes and the identification of specific binding pockets and residues remain subjects for future investigation.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Data regarding the kinetic parameters (e.g., Kᵢ, IC₅₀) of this compound with specific enzymes are not available. Such studies would be crucial in determining the nature and potency of its potential enzyme inhibitory or activating effects.

Identification of Specific Binding Pockets and Residues

Without experimental data such as X-ray crystallography or site-directed mutagenesis of target enzymes, the specific binding pockets and amino acid residues that may interact with this compound cannot be definitively identified.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis (In Vitro)

In contrast to the lack of enzyme-based studies, research on a notable analog provides substantial information on receptor binding and functional activity. A particularly well-documented analog is 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. nih.gov

Radioligand Binding Assays for Receptor Affinity

While specific radioligand binding assay data (e.g., Kᵢ values) for this analog is not explicitly detailed in the provided information, its high affinity for the PPARα receptor is demonstrated through functional assays.

Functional Assays for Receptor Activation or Antagonism

Functional assays have been instrumental in characterizing the interaction of the analog with PPAR receptors. nih.gov

The analog, referred to as BMS-687453, was identified as a potent and selective agonist for human PPARα. nih.gov In PPAR-GAL4 transactivation assays, it exhibited an EC₅₀ of 10 nM for human PPARα. nih.gov This indicates that a very low concentration of the compound is required to elicit a half-maximal response, signifying its high potency.

Furthermore, these assays revealed a significant selectivity for PPARα over other PPAR isoforms. The analog was approximately 410-fold more selective for PPARα compared to human PPARγ. nih.gov Similar potency and selectivity were also confirmed in full-length receptor co-transfection assays. nih.gov The compound showed negligible cross-reactivity against a panel of other human nuclear hormone receptors, including PPARδ, highlighting its specific mode of action. nih.gov

CompoundReceptor TargetAssay TypePotency (EC₅₀)Selectivity
2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453)Human PPARαPPAR-GAL4 transactivation10 nM~410-fold vs human PPARγ

Computational Modeling of Ligand-Target Interactions for Mechanistic Insights

Computational modeling, in conjunction with experimental techniques, has provided profound insights into how oxazole (B20620) analogs bind to their receptor targets at a molecular level.

For the PPARα agonist analog, 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, X-ray crystallography was employed to determine its cocrystal structure in complex with the PPARα ligand-binding domain (LBD). nih.gov This technique provides a high-resolution, three-dimensional view of the ligand-receptor interaction.

The crystal structure revealed the precise orientation of the analog within the ligand-binding pocket of PPARα. This structural information is invaluable for understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's high affinity and selectivity. The insights gained from the crystal structure of an earlier lead compound in complex with PPARα were instrumental in the structure-activity relationship (SAR) studies that ultimately led to the discovery of this potent and selective agonist. nih.gov

While specific computational docking or molecular dynamics simulation data for this compound is unavailable, the experimental structural data for its analog provides a robust foundation for future in silico studies to predict its binding mode and affinity for various biological targets.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. udel.edunih.gov These methods provide insights into binding affinity, conformation, and the stability of the ligand-receptor complex, guiding the design of more potent and selective compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For oxazole derivatives, docking studies have been successfully employed to investigate their binding to various targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govresearchgate.netnih.gov In a hypothetical study of this compound, the compound would be docked into the binding site of a putative target, such as a protein kinase or a metabolic enzyme. The docking algorithm calculates a score, often expressed as binding energy (kcal/mol), which estimates the strength of the interaction. Lower binding energy values typically indicate a more favorable interaction. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.gov MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. nih.gov This technique can confirm the stability of the binding pose predicted by docking and reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the complex's stability. udel.edu

Table 1: Hypothetical Molecular Docking Results for this compound and Analogs Against a Protein Kinase Target

CompoundBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound-8.2Leu83, Val91, Ala104, Lys106Lys106 (backbone), Asp167
(2-Propyl-5-methyloxazol-4-YL)methanol-8.5Leu83, Val91, Ala104, Lys106Lys106 (backbone), Asp167
(2-Ethyl-5-propyloxazol-4-YL)methanol-7.9Leu83, Val91, Ala104Asp167
(2-Ethyl-5-methylthiazol-4-YL)methanol-7.5Cys90, Val91, Ala104, Lys106Lys106 (backbone)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more effective molecules. researchgate.net

To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic aspects of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates these descriptors with biological activity. nih.gov A statistically robust QSAR model (typically with high R² and Q² values) can provide valuable insights into the design principles for this class of compounds, indicating which functional groups or structural modifications are likely to enhance or diminish biological activity. nih.gov

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs

Compound Analog (R-group modification)pIC50 (Experimental Activity)LogP (Hydrophobicity)Molecular Weight ( g/mol )Dipole Moment (Debye)
R = -CH₂OH (Parent Compound)5.81.2141.172.5
R = -CH₂CH₂OH6.11.4155.192.7
R = -COOH5.50.9155.143.1
R = -CH₃5.31.7125.172.1
R = -H5.11.6111.141.9

Investigation of Cellular Mechanisms of Action in Research Models

While computational methods provide valuable predictions, experimental investigation in cellular models is essential to confirm the mechanism of action, identify biological targets, and understand how a compound modulates cellular pathways.

Proteomic and Metabolomic Approaches for Target Identification

Chemical proteomics and metabolomics are powerful "omics" technologies used to gain a systems-level understanding of a drug's effect. medicineinnovates.comnih.gov

Chemical Proteomics aims to identify the direct protein targets of a small molecule. nih.govmdpi.com One common approach is affinity-based protein profiling, where the compound of interest, such as an analog of this compound, is modified with a reactive group and a reporter tag (e.g., biotin). researchgate.net The modified compound (probe) is incubated with cell lysate or live cells. The probe binds to its protein targets, which can then be enriched using the reporter tag and identified by mass spectrometry. nih.gov This unbiased approach can uncover both expected and novel protein interactions, providing crucial clues about the compound's mechanism of action. asbmb.org

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. nih.govuconn.edu By treating cells with this compound and analyzing the resulting changes in the metabolome using techniques like LC-MS or GC-MS, researchers can identify metabolic pathways that are perturbed by the compound. researchgate.net For example, a significant change in the levels of specific lipids, amino acids, or energy metabolites could indicate that the compound targets an enzyme within those pathways. medicineinnovates.com

Table 3: Illustrative Results from a Proteomics and Metabolomics Study

Omics ApproachAnalyteFold Change (Treated vs. Control)Implied Pathway/Function
Proteomics Protein Kinase XYZ5.2 (Enriched)Cell Signaling
Carbonic Anhydrase II4.8 (Enriched)pH Regulation
HSP701.1 (No significant change)Stress Response
Metabolomics Citrate-2.5 (Down-regulated)TCA Cycle
Phosphocholine+3.1 (Up-regulated)Lipid Metabolism
Glutamine-1.9 (Down-regulated)Amino Acid Metabolism

Live-Cell Imaging for Subcellular Localization and Pathway Modulation

Live-cell imaging allows for the real-time visualization of a compound's behavior and effects within a living cell, providing spatial and temporal information that is unobtainable with endpoint assays. nih.govazolifesciences.com

To determine the subcellular localization , an analog of this compound can be chemically synthesized to include a fluorescent tag. springernature.com When this fluorescent probe is introduced to living cells, its location can be tracked using fluorescence microscopy. nih.gov By co-staining with dyes specific to organelles like mitochondria, the endoplasmic reticulum, or lysosomes, one can determine if the compound accumulates in a specific cellular compartment. researchgate.net This localization can provide strong evidence for its mechanism of action; for instance, mitochondrial accumulation might suggest an effect on cellular respiration.

To investigate pathway modulation , researchers can use reporter cell lines. These cells are genetically engineered to express a fluorescent protein (e.g., GFP) under the control of a specific signaling pathway. For example, if this compound is hypothesized to inhibit the NF-κB signaling pathway, it would be applied to cells containing an NF-κB-driven GFP reporter. A decrease in fluorescence intensity upon treatment would provide direct visual evidence of pathway inhibition. nih.gov

Biotransformation and Metabolism Studies

Understanding how a compound is metabolized is critical in research, as biotransformation can lead to the formation of active, inactive, or potentially reactive metabolites. These studies are conducted in research systems to understand metabolic pathways, independent of clinical outcomes.

In Vitro Metabolic Stability and Metabolite Identification in Research Systems

In vitro metabolic stability assays are used to determine a compound's susceptibility to metabolism, typically by incubating it with liver fractions such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes. eurofinsdiscovery.com The stability of this compound would be assessed by monitoring its disappearance over time when incubated with liver microsomes from different species (e.g., human, rat, mouse). From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life suggests rapid metabolism, while a long half-life indicates greater stability.

Metabolite identification is performed in parallel using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS/MS). mdpi.commdpi.com By comparing samples from incubated and control reactions, new peaks corresponding to metabolites can be detected. The exact mass and fragmentation pattern of these new peaks are analyzed to elucidate the chemical structure of the metabolites. mdpi.com For oxazole-containing compounds, common metabolic pathways include oxidation of the oxazole ring, which can be catalyzed by enzymes like aldehyde oxidase, as well as oxidation of the alkyl substituents. nih.gov

Table 4: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4531
Rat2555
Mouse1592
Dog>60<23

Table 5: Potential Metabolites of this compound Identified in Research Systems

MetaboliteMass Shift from ParentProposed Metabolic Reaction
M1+16Hydroxylation of the ethyl group
M2+14Oxidation of primary alcohol to carboxylic acid
M3+16Oxidation of the oxazole ring to form an oxazolone
M4+176Glucuronidation of the primary alcohol

Enzymatic Pathways Involved in Biotransformation

The biotransformation of xenobiotics, including this compound and its analogs, is a critical process that dictates their pharmacokinetic profile and biological activity. This process is predominantly mediated by a suite of enzymes, primarily categorized into Phase I and Phase II reactions. While direct metabolic studies on this compound are not extensively documented in publicly available literature, its structural features—an oxazole ring with ethyl, methyl, and methanol (B129727) substituents—allow for predictions of its metabolic fate based on the known enzymatic pathways for analogous structures.

The primary enzymatic systems anticipated to be involved in the biotransformation of this compound are the Cytochrome P450 (CYP) superfamily of enzymes for Phase I oxidative metabolism and the UDP-glucuronosyltransferases (UGTs) for Phase II conjugation reactions.

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

The CYP enzymes are a diverse group of heme-containing monooxygenases that are central to the metabolism of a vast array of drugs and foreign compounds. youtube.com For a molecule like this compound, several oxidative transformations catalyzed by CYP enzymes are plausible. The ethyl and methyl groups on the oxazole ring, as well as the methanol group, present potential sites for oxidative attack.

Potential CYP-mediated reactions for this compound could include:

Hydroxylation: The aliphatic ethyl and methyl groups are susceptible to hydroxylation. For instance, the ethyl group could be hydroxylated at the terminal carbon to form a primary alcohol, or at the benzylic-like position adjacent to the oxazole ring.

Oxidation of the Methanol Group: The primary alcohol of the methanol substituent can be further oxidized to an aldehyde and subsequently to a carboxylic acid.

N-oxidation and Ring Cleavage: While less common for oxazoles compared to some other nitrogen-containing heterocycles, oxidation of the nitrogen atom in the oxazole ring or oxidative cleavage of the ring itself are also theoretical metabolic pathways.

Studies on other heterocyclic compounds support the significant role of CYP enzymes. For example, the metabolism of the synthetic peroxide antimalarial OZ439, which also contains a complex heterocyclic structure, is primarily mediated by CYP3A4, leading to monohydroxylation at various positions. nih.gov Similarly, azole-containing compounds, such as antifungal drugs, are well-known substrates and inhibitors of CYP enzymes, particularly CYP3A4. youtube.comresearchgate.net These interactions typically involve the nitrogen atoms of the azole ring coordinating with the heme iron of the CYP enzyme. nih.govresearchgate.net Although this compound is an oxazole, the general principle of CYP-mediated metabolism of nitrogen-containing heterocyclic compounds is highly relevant.

Interactive Table of Potential Phase I Metabolic Reactions for Analogs

Analog Type Enzyme Family Metabolic Reaction Resulting Metabolite
Azole AntifungalsCytochrome P450 (CYP3A4)HydroxylationHydroxylated derivatives
OZ439 (heterocycle)Cytochrome P450 (CYP3A4)Monohydroxylation, N-oxidation, DeethylationHydroxylated and N-oxide metabolites nih.gov
Isoxazole (B147169) DerivativesCytochrome P450Oxidation of side chainsOxidized metabolites nih.gov

Phase II Metabolism: The Role of UDP-glucuronosyltransferases (UGTs)

Following Phase I oxidation, or for the parent compound directly if it possesses a suitable functional group, Phase II conjugation reactions occur. These reactions increase the water solubility of the compound, facilitating its excretion from the body. wikipedia.org The most prominent of these pathways is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govflinders.edu.au

The hydroxyl group of the this compound is a prime site for glucuronidation. UGT enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group, forming a glucuronide conjugate. nih.govnih.gov This process is a major elimination pathway for many drugs and xenobiotics containing hydroxyl, carboxyl, or amino groups. wikipedia.org

The metabolism of a structurally related hypoglycemic agent, an isoxazole derivative containing a methanol group, highlights the importance of this pathway. nih.gov In human studies, the major metabolic route for this compound was conjugation with glucuronic acid. nih.gov This provides strong evidence to suggest that this compound would also be a substrate for UGT enzymes. Specific UGT isoforms, such as those in the UGT1A and UGT2B families, are responsible for the glucuronidation of a wide variety of substrates. nih.gov For instance, UGT1A4 has been identified as the key enzyme in the glucuronidation of the triazole antifungal posaconazole. semanticscholar.org

Interactive Table of Documented Phase II Metabolic Reactions for Analogs

Analog Type Enzyme Family Metabolic Reaction Resulting Metabolite
Isoxazole derivative with a methanol groupUGTsGlucuronidationGlucuronide conjugate nih.gov
Posaconazole (triazole antifungal)UGT1A4GlucuronidationGlucuronide conjugate semanticscholar.org
Various xenobiotics with hydroxyl groupsUGTsGlucuronidationGlucuronide conjugates nih.gov

Development of Advanced Analytical Methodologies for 2 Ethyl 5 Methyloxazol 4 Yl Methanol Research

Chromatographic Method Development for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. The development of specific chromatographic methods is essential for ensuring the quality and consistency of (2-Ethyl-5-methyloxazol-4-YL)methanol.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity determination of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity. nih.gov A typical RP-HPLC method involves a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the separation of the target compound from starting materials, reagents, and less polar impurities. researchgate.net The method can be validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.net For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Parameters for Quantitative Analysis

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Provides excellent separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) Separates compounds based on polarity; formic acid aids ionization for MS detection.
Flow Rate 1.0 mL/min Ensures optimal separation efficiency and peak shape.
Column Temperature 35 °C Maintains consistent retention times and improves peak resolution.
Detector UV-Vis Diode Array Detector (DAD) at 230 nm Allows for quantification and spectral confirmation of the analyte.

| Injection Volume | 10 µL | Standard volume for quantitative analysis. |

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds, making it ideal for monitoring the consumption of volatile starting materials and the formation of volatile byproducts during the synthesis of this compound. mdpi.com The technique separates components based on their boiling points and interaction with the stationary phase within a capillary column. mdpi.com When coupled with a detector like a Flame Ionization Detector (FID), GC provides quantitative information on reaction progress. For definitive identification of unknown volatile impurities, coupling with a Mass Spectrometer (MS) is essential. mdpi.com

Table 2: Typical GC Parameters for Reaction Monitoring

Parameter Condition Purpose
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film A versatile, low-polarity column suitable for a wide range of volatile organic compounds.
Carrier Gas Helium or Hydrogen at 1.2 mL/min Inert gas to carry the sample through the column.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min Temperature gradient to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) Provides high sensitivity for organic compounds.

| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |

Should the synthesis of this compound or its derivatives involve the creation of a stereocenter, chiral separation becomes critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for this purpose. selvita.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption compared to traditional methods. mdpi.com The technique is highly effective for the enantiomeric separation of azole and isoxazole (B147169) compounds when using chiral stationary phases (CSPs) based on polysaccharide derivatives like amylose (B160209) or cellulose. mdpi.comnih.gov

Table 3: Example SFC Conditions for Chiral Separation of Azole Derivatives

Parameter Condition Rationale
Column Lux® Cellulose-2 or Chiralpak® AD-H Polysaccharide-based chiral stationary phases known for broad enantioselectivity. mdpi.comnih.gov
Mobile Phase Supercritical CO₂ with Isopropanol or Ethanol as a co-solvent (Gradient) CO₂ is the main solvent; the alcohol modifier adjusts solvent strength for elution. mdpi.comnih.gov
Flow Rate 2.0 mL/min Common flow rate for analytical SFC separations. mdpi.com
Back Pressure 150 bar Maintains the CO₂ in its supercritical state. mdpi.com
Column Temperature 35 °C Optimizes separation efficiency and enantiomeric resolution. mdpi.com

| Detector | UV at 220 nm | Detects the separated enantiomers as they elute. mdpi.com |

Hyphenated Techniques for Comprehensive Characterization of Reaction Mixtures and Impurities

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information that is unattainable with either technique alone. nih.gov They are indispensable for the detailed characterization of complex mixtures generated during the synthesis of this compound.

The coupling of Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) is the gold standard for identifying and quantifying components in complex mixtures. nih.gov As compounds are separated by the chromatographic system, they enter the mass spectrometer, which acts as a highly specific and sensitive detector. The MS provides the mass-to-charge ratio (m/z) of the eluting compound and its fragmentation pattern, allowing for unambiguous identification by matching against spectral libraries or through structural interpretation. This is particularly valuable for identifying unknown impurities or reaction byproducts that may be present at trace levels.

Table 4: Hypothetical GC-MS Analysis of a Crude Reaction Mixture

Retention Time (min) Component Name Molecular Ion (m/z) Identification Method
4.5 Diethyl Ether (Solvent) 74.12 Library Match
8.2 Unreacted Starting Material A [Varies] Standard Comparison
10.1 Volatile Byproduct X [Varies] Fragmentation Pattern Analysis
12.5 This compound 155.18 Standard Comparison & Fragmentation

While LC-MS and GC-MS are excellent for identification, full structural elucidation of novel or unexpected minor components often requires Nuclear Magnetic Resonance (NMR) spectroscopy. However, obtaining clean NMR spectra of low-level impurities directly from a reaction mixture is challenging. The hyphenated technique NMR-SPE involves using Solid-Phase Extraction (SPE) cartridges to perform a rapid, offline separation and concentration of components from the crude mixture. Different fractions are collected based on polarity and then analyzed by high-resolution NMR. This approach allows for the isolation of sufficient quantities of minor components, free from interfering signals from the main product or solvent, enabling their complete structural characterization.

Table 5: General Workflow for NMR-SPE Analysis

Step Action Purpose
1. Cartridge Selection Choose an SPE cartridge (e.g., C18, silica) based on the polarity of the target analytes. To achieve selective retention and separation of components.
2. Conditioning Wash the cartridge with a strong solvent (e.g., methanol) followed by the equilibration solvent (e.g., water). To activate the stationary phase and ensure reproducible results.
3. Sample Loading Dissolve the crude reaction mixture in a suitable solvent and pass it through the cartridge. To adsorb the components of the mixture onto the stationary phase.
4. Washing Pass a weak solvent through the cartridge. To remove highly polar, unretained impurities.
5. Elution Elute components with solvents of increasing strength (e.g., increasing % of organic solvent). To selectively desorb and collect fractions containing different components based on polarity.

| 6. NMR Analysis | Evaporate the solvent from each fraction and acquire NMR spectra (¹H, ¹³C, COSY, etc.). | To determine the chemical structure of the isolated components. |

Advanced Spectroscopic Quantification Methods for Trace Analysis

Trace analysis is critical for determining the purity of a target compound and identifying minute but potentially impactful impurities. Advanced spectroscopic methods offer unparalleled sensitivity and specificity, enabling researchers to quantify both the primary compound and trace-level contaminants with high confidence.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of organic compounds with high precision and accuracy, directly traceable to the International System of Units (SI). researchgate.netnih.gov Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte; instead, a certified internal standard of known purity can be used for absolute quantification. jst.go.jpjeol.com The principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. jst.go.jp

For the high-precision quantification of this compound, a ¹H-qNMR method can be developed. The process involves accurately weighing the sample and a suitable internal standard into an NMR tube. The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. jeol.com For this compound, a high-purity standard like maleic anhydride (B1165640) or 1,4-dinitrobenzene (B86053) could be suitable.

Key experimental parameters must be carefully optimized to ensure accurate quantification, including a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant protons, a calibrated 90° pulse angle, and a sufficient number of scans for a high signal-to-noise ratio. researchgate.net The purity of this compound can then be calculated by comparing the integral of a well-resolved analyte signal (e.g., the methylene (B1212753) protons of the methanol (B129727) group) to the integral of a known signal from the internal standard.

Table 1: Hypothetical ¹H-qNMR Purity Assessment of this compound Batches

Batch IDAnalyte Signal IntegralInternal Standard Signal IntegralCalculated Purity (% w/w)Standard Deviation
EMOM-0015.1210.2599.50.05
EMOM-0025.0810.2499.10.07
EMOM-0035.1510.2699.80.04

The synthesis of substituted oxazoles like this compound often involves transition-metal-catalyzed cross-coupling reactions. For instance, a plausible synthetic route might employ a palladium-catalyzed reaction. arborassays.com A significant concern in such syntheses is the potential for trace-level contamination of the final product with the metal catalyst, as these residual metals can have undesirable effects in subsequent applications.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for the ultra-trace quantification of elemental impurities in pharmaceutical and chemical samples. arborassays.comacs.orgresearchgate.net Its exceptional sensitivity allows for detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

For the analysis of this compound, a sample preparation method involving microwave-assisted acid digestion would typically be employed to decompose the organic matrix and bring the metal impurities into an aqueous solution. The digested sample is then introduced into the ICP-MS, where it is atomized and ionized in a high-temperature argon plasma. The resulting ions are separated based on their mass-to-charge ratio and quantified. This method allows for the simultaneous detection and quantification of a wide range of potential metal contaminants. acs.orgnih.gov

Table 2: Hypothetical ICP-MS Analysis of Trace Metal Impurities in this compound (Batch EMOM-001)

ElementConcentration (ppb)Method Detection Limit (ppb)
Palladium (Pd)15.20.1
Rhodium (Rh)<0.20.2
Ruthenium (Ru)<0.20.2
Platinum (Pt)<0.10.1
Copper (Cu)45.80.5
Nickel (Ni)5.60.5

Automated Analytical Platforms for High-Throughput Screening in Synthetic Chemistry Research

The discovery and optimization of synthetic routes for molecules like this compound can be significantly accelerated through high-throughput experimentation (HTE). beilstein-journals.orgacs.org Automated platforms are central to HTE, enabling the rapid execution and analysis of a large number of reactions in parallel.

Manual execution of hundreds of reaction variations is laborious, time-consuming, and prone to human error. Robotic platforms can automate the entire workflow, from reagent preparation to final analysis. youtube.com For the synthesis of this compound, a robotic system can be programmed to dispense precise amounts of starting materials, solvents, and catalysts into a multi-well plate reactor. researchgate.net

These automated systems can control reaction parameters such as temperature and mixing time. Upon completion, the robotic arm can perform automated sample workup, including quenching, extraction, and dilution, before injecting the samples directly into analytical instruments like HPLC-UV or UPLC-MS for yield and purity determination. This seamless integration of synthesis and analysis drastically increases experimental throughput. nih.gov

Table 3: Comparison of Manual vs. Automated High-Throughput Screening Workflow for a 96-Well Plate Reaction Optimization

ParameterManual WorkflowAutomated Workflow
Setup Time 4-6 hours0.5-1 hour
Execution Time 8-12 hours8-12 hours (unattended)
Analysis Time 6-8 hours4-6 hours (automated injection)
Typical Precision (RSD) 5-15%<2%
Operator Time >12 hours<2 hours

High-throughput screening campaigns generate vast and complex datasets. beilstein-journals.org Effectively managing and interpreting this data is a significant challenge that necessitates sophisticated data management systems and the application of chemometrics. nih.govebsco.com Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. numberanalytics.com

In the context of optimizing the synthesis of this compound, each of the 96 reactions in a plate would have multiple associated variables (e.g., catalyst type, ligand, base, solvent, temperature) and multiple outputs (e.g., yield, purity, impurity profile).

Multivariate analysis techniques, such as Principal Component Analysis (PCA), can be employed to analyze these large datasets. catalysisconsulting.co.uknumberanalytics.com PCA can reduce the dimensionality of the data, identifying the key experimental variables and their interactions that have the most significant impact on the reaction outcome. uni-muenchen.de This data-driven approach allows researchers to move beyond one-variable-at-a-time optimization and efficiently navigate the complex parameter space to identify the true optimal conditions for the synthesis. numberanalytics.com

Table 4: Conceptual Application of PCA in a High-Throughput Synthesis Study of this compound

VariableTypeRole in PCA ModelPotential Insight
Catalyst LoadingContinuousInput VariableHigh loading on PC1, indicating strong influence on yield.
Ligand TypeCategoricalInput VariableClear separation of ligand classes in the scores plot, identifying the most effective ligand family.
TemperatureContinuousInput VariableStrong correlation with specific impurity formation.
Reaction Yield (%)ContinuousResponse VariableUsed to interpret the direction of influence of the principal components.
Purity (%)ContinuousResponse VariableCan be plotted as a color map on the scores plot to visualize optimal regions.

Emerging Research Directions and Future Perspectives for 2 Ethyl 5 Methyloxazol 4 Yl Methanol

Integration with Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of complex heterocyclic compounds like substituted oxazoles is increasingly benefiting from the adoption of flow chemistry and microreactor technologies. These approaches offer significant advantages over traditional batch synthesis, including improved safety, higher yields, better reproducibility, and greater scalability.

Continuous Flow Synthesis Optimization

Continuous flow synthesis has been successfully applied to the production of various 4,5-disubstituted oxazoles. acs.orgdurham.ac.uknih.gov In a typical flow process, reagents are pumped through heated and pressurized reactor coils, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This fine control minimizes the formation of byproducts and can significantly accelerate reaction rates. mdpi.commit.edu

For a compound like (2-Ethyl-5-methyloxazol-4-YL)methanol, a flow synthesis approach could be envisioned based on established oxazole (B20620) syntheses, such as the van Leusen reaction. nih.govmdpi.comnih.gov A theoretical flow setup might involve pumping a stream of an appropriate isocyanide precursor and an acylating agent into a heated microreactor, potentially with an immobilized base to catalyze the cyclization. The benefits would include rapid heating to precise temperatures, which is often crucial for controlling selectivity in heterocycle formation, and the ability to safely handle reactive intermediates. mit.edu

Optimization of such a process would involve screening various parameters, as demonstrated in the synthesis of other heterocycles. durham.ac.uk

Table 1: Potential Parameters for Optimization in Continuous Flow Synthesis

ParameterRange/OptionsRationale
Temperature 80 - 200 °CTo increase reaction rate and influence regioselectivity.
Pressure 1 - 20 barTo allow for superheating of solvents, further accelerating the reaction.
Residence Time 1 - 30 minutesTo ensure complete conversion without degradation of the product.
Solvent Dichloromethane, Acetonitrile, THFTo optimize solubility of reactants and intermediates.
Base Catalyst PS-BEMP, K₂CO₃ (Immobilized)To facilitate cyclization while simplifying purification.

This table is illustrative and based on typical conditions for related oxazole syntheses.

Reaction Scaling and Process Intensification

Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. unito.itfrontiersin.orgresearchgate.net Flow chemistry is a key enabler of process intensification. unito.itfrontiersin.org Once a continuous flow synthesis for this compound is optimized on a laboratory scale, scaling up production is often more straightforward than with batch processes. Instead of using larger, more difficult-to-control reactors, scaling can be achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operational time of the flow system. researchgate.net

This methodology ensures that the optimized reaction conditions, particularly the excellent heat and mass transfer characteristics of microreactors, are maintained at a larger production scale. unito.it This leads to consistent product quality and yield, which is a significant advantage for producing high-purity chemical intermediates. frontiersin.org The integration of in-line purification, such as columns with solid-supported scavengers, can further intensify the process by telescoping multiple synthetic and purification steps into a single, uninterrupted sequence. durham.ac.uk

Exploration of Photophysical Properties and Optoelectronic Applications of Oxazole Derivatives

The oxazole ring is a well-known fluorophore, and its derivatives are widely studied for their fluorescence and luminescence properties. These characteristics make them attractive candidates for use as research materials in optoelectronic devices and sensors.

Fluorescence and Luminescence Studies

Oxazole-based compounds are known for their strong luminescence, often in the blue region of the spectrum. researchgate.net Their photophysical properties, including absorption/emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature and position of substituents on the oxazole core. researchgate.net For instance, extending the π-conjugation by adding aromatic groups can shift the emission to longer wavelengths and increase the quantum yield. researchgate.netresearchgate.net

For this compound, the alkyl groups at positions 2 and 5 are not expected to create a significant bathochromic (red) shift. However, the hydroxymethyl group at the C4 position could influence the molecule's photophysical behavior, particularly its sensitivity to the local environment (solvatochromism) and pH. nih.gov Detailed studies would be required to characterize its specific properties.

Table 2: Photophysical Properties of Selected Oxazole Derivatives

CompoundMax. Emission (λem)Quantum Yield (Φ)Application
2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole430 nm-OLED Emitter spiedigitallibrary.org
2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)-4,5-diphenyloxazole443 nm0.88OLED Emitter nih.gov
2-(20-hydroxyphenyl)oxazole-TPA derivative--White OLED Emitter semanticscholar.org
Naphthoxazole-based dyad--Singlet Oxygen Sensor nih.gov
2,5-diphenyl acs.orgnih.govnih.govoxadiazole macrocycle--Zn(II) Sensor nih.gov

This table presents data for various oxazole-containing molecules to illustrate the range of properties and applications.

Potential in Organic Light-Emitting Diodes (OLEDs) or Sensors (as research materials)

OLEDs: Numerous oxazole derivatives have been investigated as emitters in OLEDs, particularly for achieving efficient deep-blue emission, which is crucial for full-color displays and white lighting. spiedigitallibrary.orgnih.gov These materials often possess high photoluminescence quantum yields and good thermal stability. mdpi.com A derivative, TPO-AP, when used as an emitting layer, achieved an external quantum efficiency (EQE) of 4.26% with deep blue emission. nih.gov Another compound, BCzB-PPI, reached a maximum EQE of 4.43%, also with deep-blue emission. nih.gov While this compound itself is a relatively simple molecule, it could serve as a core building block for more complex, highly conjugated structures designed for OLED applications.

Sensors: The inherent fluorescence of the oxazole core also makes it a valuable component in the design of fluorescent chemosensors. wku.edu By attaching a specific receptor unit to the oxazole fluorophore, sensors can be designed to detect metal ions, anions, or biologically relevant molecules. researchgate.netmdpi.com The fluorescence of the sensor often changes (either "turns on" or "turns off") upon binding to the target analyte. researchgate.net The hydroxymethyl group of this compound provides a convenient attachment point for synthesizing such sensor molecules, enabling its potential use as a research material for developing new analytical tools.

Novel Bioconjugation Strategies for the Development of Advanced Research Probes

Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, to biomolecules like proteins or nucleic acids. bioclone.net This technique is fundamental for creating probes to visualize and study biological processes in real-time. The chemical structure of this compound, specifically its primary alcohol (-CH₂OH) group, makes it an attractive candidate for bioconjugation.

This hydroxyl group is a versatile chemical handle that can participate in a variety of coupling reactions to attach the oxazole fluorophore to a biomolecule of interest. nih.gov For example:

Esterification: The hydroxyl group can react with carboxylic acids (e.g., on an amino acid side chain or a terminus of a protein) or activated esters to form a stable ester linkage.

Etherification: It can be converted into an ether, linking it to another molecule.

Carbamate (B1207046) Formation: Reaction with isocyanates can form a carbamate linkage.

Activation for Nucleophilic Substitution: The hydroxyl group can be activated (e.g., converted to a tosylate or mesylate) to make it a good leaving group, allowing it to be displaced by nucleophiles on a biomolecule, such as amines or thiols. profacgen.com

By conjugating this compound to a targeting moiety (e.g., a peptide, antibody, or small molecule ligand), it is possible to create advanced research probes. Such probes could be used for fluorescence microscopy, flow cytometry, or other bio-imaging applications. The development of oxazole-based fluorophores that can selectively target and stain specific cellular organelles, such as mitochondria or lysosomes, highlights the potential of this class of compounds as versatile biological probes. nih.gov

Click Chemistry Applications for Modular Assembly

The functional groups present in this compound, specifically the hydroxyl group, offer a potential handle for its incorporation into larger molecular frameworks through click chemistry. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. dovepress.comdergipark.org.tr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. dovepress.com

For this compound to be utilized in this context, its hydroxyl group would first need to be functionalized into either an azide (B81097) or a terminal alkyne. This would transform the molecule into a building block that can be "clicked" together with other molecules possessing the complementary functional group. This modular approach could be employed in drug discovery, materials science, and bioconjugation. dergipark.org.trnih.gov

Table 1: Potential Click Chemistry Modifications of this compound

DerivativeFunctional Group AddedPotential Reactant in Click Chemistry
(4-(azidomethyl)-2-ethyl-5-methyloxazole)AzideTerminal Alkyne
(2-ethyl-5-methyl-4-(((prop-2-yn-1-yl)oxy)methyl)oxazole)Terminal AlkyneAzide

Site-Specific Labeling and Modification for Biological Research

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes, is a powerful tool in biological research. nih.govmdpi.com The azide group, due to its small size and lack of reactivity in biological systems, is a commonly used bioorthogonal handle. nih.gov

If this compound were converted to its azide derivative, it could potentially be used for site-specific labeling. For instance, if a biomolecule of interest is metabolically or genetically engineered to contain a strained alkyne, the azido-functionalized oxazole could be introduced to selectively label that biomolecule through a strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. nih.gov This would allow for the visualization or purification of the target biomolecule.

Theoretical Advances and Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, which can guide experimental work.

Machine Learning Approaches for Reaction Prediction and Optimization

Machine learning (ML) is increasingly being used to predict the outcomes of chemical reactions, including reaction yields and optimal conditions. rjptonline.orgprinceton.edu For a molecule like this compound, ML models could be trained on datasets of reactions involving similar oxazole-containing compounds. nih.govresearchgate.net These models learn the relationships between molecular features (descriptors) and reaction outcomes. princeton.eduambujtewari.com

By inputting the structure of this compound and a proposed reaction, a trained ML model could predict the likelihood of success and suggest optimal catalysts, solvents, and temperatures. This approach could accelerate the discovery of new reactions and applications for this compound.

Table 2: Representative Molecular Descriptors for Machine Learning Models

Descriptor TypeExampleRelevance
Electronic Highest Occupied Molecular Orbital (HOMO) energyReactivity in electron-donating reactions
Steric Molecular volumeAccessibility of reactive sites
Topological Connectivity indicesOverall molecular shape and branching

Advanced Sampling Techniques for Conformational Space Exploration

The three-dimensional shape (conformation) of a molecule is crucial to its function and reactivity. For a flexible molecule like this compound, which has rotatable bonds, exploring its full conformational space is computationally challenging.

Advanced sampling techniques, such as molecular dynamics simulations and metadynamics, can be used to explore the potential energy surface of the molecule and identify its stable conformations. researchgate.net Understanding the conformational preferences of this compound is essential for designing it to fit into the active site of an enzyme or to adopt a specific orientation in a material. Conformational analysis of similar oxazole-containing structures has been performed using a combination of NMR spectroscopy and molecular modeling. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Ethyl-5-methyloxazol-4-yl)methanol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is synthesized via reflux reactions in ethanol with amino acids (e.g., glycine) or hydrazine hydrate, followed by recrystallization . Optimization involves:

  • Solvent selection : Ethanol-water mixtures enhance solubility and product purity.
  • Reaction time : Extended reflux durations (6–8 hours) improve conversion rates.
  • Temperature control : Maintaining 80–90°C minimizes side-product formation.
  • Table 1 : Example reaction yields from Al-Azhar Bulletin of Science :
ReactantProductYield (%)Crystallization Solvent
Glycine365Ethanol
Hydrazine hydrate572Ethanol-HCl

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • HPLC : Used to assess purity and quantify byproducts (e.g., anthranilic acid derivatives) .
  • FTIR : Identifies functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, oxazole C=N at 1650 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 167.1 for the parent ion) .
  • Recrystallization : Ethanol is preferred for isolating crystalline products with minimal impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes involving oxazole derivatives?

  • Methodological Answer : Discrepancies in yields or product identities may arise from:

  • Varied solvent systems : Polar protic vs. aprotic solvents alter reaction pathways (e.g., ethanol vs. dioxane) .
  • Catalyst interference : Triethylamine in dioxane accelerates acylation but may deprotonate sensitive intermediates .
  • Mitigation strategy : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent ratios) and use statistical tools (e.g., ANOVA) to identify significant variables .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., oxazole ring C-2 vs. methanol -OH group) .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., ethanol vs. methanol polarity effects) .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with reaction rates for derivative synthesis .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity Data : Limited acute toxicity data necessitate PPE (gloves, goggles) and fume hood use .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrazine reactions) before aqueous disposal .
  • Storage : Store in airtight containers at 4°C to prevent oxidation or hydrolysis .

Future Research Directions

Q. What understudied applications of this compound warrant further investigation?

  • Advanced Proposals :

  • Biocatalysis : Explore enzymatic modifications (e.g., lipase-mediated esterification) for chiral derivatives .
  • Pharmacological Screening : Assess antimicrobial or anticancer activity via in vitro assays (e.g., MTT on cell lines) .
  • Material Science : Investigate its role as a ligand in metal-organic frameworks (MOFs) for catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.